N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide
Description
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of a pyrrolidine ring, a chloro-substituted phenyl group, and a fluorobenzamide moiety. Its unique structure makes it an interesting subject for studies in chemistry, biology, and medicine.
Properties
IUPAC Name |
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2O/c18-14-4-3-5-15(16(14)21-10-1-2-11-21)20-17(22)12-6-8-13(19)9-7-12/h3-9H,1-2,10-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUFLPXNKQIGBRE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=C(C=CC=C2Cl)NC(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide typically involves the following steps:
Formation of 3-chloro-2-pyrrolidin-1-ylphenylamine: This intermediate can be synthesized by reacting 3-chloro-2-fluoro-4-iodopyridine with pyrrolidine in the presence of a suitable solvent such as dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling with 4-fluorobenzoyl chloride: The intermediate 3-chloro-2-pyrrolidin-1-ylphenylamine is then reacted with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide can undergo various types of chemical reactions, including:
Substitution Reactions: The chloro and fluoro groups on the phenyl rings can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrrolidine ring and the amide linkage.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under reflux conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield derivatives with different substituents on the phenyl rings, while oxidation and reduction can modify the functional groups on the pyrrolidine ring and amide linkage.
Scientific Research Applications
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving enzyme inhibition, receptor binding, and cellular assays.
Industry: The compound can be utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various biochemical processes. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
3-chloro-2-pyrrolidin-1-ylphenylamine: This compound shares the pyrrolidine and chloro-substituted phenyl groups but lacks the fluorobenzamide moiety.
4-fluorobenzamide: This compound contains the fluorobenzamide group but lacks the pyrrolidine and chloro-substituted phenyl groups.
Uniqueness
N-(3-chloro-2-pyrrolidin-1-ylphenyl)-4-fluorobenzamide is unique due to its combination of structural features, which confer specific chemical and biological properties. The presence of both the pyrrolidine ring and the fluorobenzamide moiety allows for diverse interactions with molecular targets, making it a versatile compound for various research applications.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
